N-Hexadecyl-para-toluenesulfonamide: Structural Dynamics, Synthesis, and Applications in Advanced Materials
N-Hexadecyl-para-toluenesulfonamide: Structural Dynamics, Synthesis, and Applications in Advanced Materials
Executive Summary
In the fields of advanced materials and pharmaceutical formulation, the design of amphiphilic molecules is critical for controlling phase interfaces, stabilizing nanoparticles, and directing drug delivery systems. N-Hexadecyl-para-toluenesulfonamide (CAS: 18049-99-5) is a highly specialized sulfonamide derivative that bridges the gap between synthetic organic chemistry and nanotechnology. By combining a highly lipophilic 16-carbon aliphatic tail with a polar, aromatic toluenesulfonamide head group, this compound serves as a versatile intermediate for synthesizing specialized surfactants, phase-transfer catalysts, and lipid nanoparticle (LNP) components.
This technical whitepaper provides an in-depth analysis of its chemical structure, molecular weight, mechanistic synthesis pathways, and self-validating experimental protocols designed for research and drug development professionals.
Chemical Identity & Structural Analysis
The utility of N-Hexadecyl-para-toluenesulfonamide lies in its distinct structural dichotomy. The molecule is defined by two primary domains:
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The Hydrophobic Domain (Hexadecyl Chain): A linear C16 aliphatic chain that drives spontaneous insertion into lipid bilayers, micelles, and non-polar organic phases via extensive van der Waals interactions.
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The Polar/Aromatic Domain (p-Toluenesulfonamide): The tosyl group provides a rigid aromatic ring for π−π stacking, while the sulfonamide linkage ( −SO2NH− ) acts as a strong dipole and hydrogen-bond participant.
This amphiphilic nature makes it an excellent candidate for surface modification and the synthesis of cationic lipids[1].
Physicochemical Properties Summary
| Property | Value |
| Chemical Name | N-Hexadecyl-para-toluenesulfonamide |
| Common Synonyms | N-hexadecyl-4-methylbenzenesulfonamide[2] |
| CAS Registry Number | |
| Molecular Formula | C₂₃H₄₁NO₂S[2] |
| Molecular Weight | 395.65 g/mol |
| Structural Classification | Alkylated Arylsulfonamide |
| Primary Utility | Precursor for surfactants, quaternary ammonium salts, and nanomaterial functionalization[1] |
Mechanistic Insights: Synthesis Pathways
The synthesis of N-Hexadecyl-para-toluenesulfonamide typically proceeds via the tosylation of hexadecylamine . This nucleophilic acyl substitution-like reaction involves the attack of the primary amine on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Mechanistic Causality:
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Solvent Selection (Dichloromethane): Aprotic halogenated solvents like DCM are chosen because they readily dissolve both the highly non-polar hexadecylamine and the polar TsCl without competing for the electrophile (as protic solvents like ethanol would).
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Base Catalyst (Triethylamine/Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted hexadecylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction. Triethylamine (TEA) acts as an acid scavenger, driving the equilibrium forward.
Fig 1. Mechanistic workflow for the synthesis of N-Hexadecyl-p-toluenesulfonamide via tosylation.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an internal check to verify reaction progress and purity, eliminating downstream analytical failures.
Reagents Required
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Hexadecylamine (1.0 eq, 10 mmol)
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p-Toluenesulfonyl chloride (1.1 eq, 11 mmol)
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Triethylamine (1.5 eq, 15 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology
Step 1: Solvation & Activation
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Dissolve 10 mmol of hexadecylamine in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
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Add 15 mmol of Triethylamine (TEA).
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Validation Check 1: The solution must be completely transparent. Any turbidity indicates the presence of amine carbonate salts (due to CO₂ exposure), requiring gentle heating and subsequent cooling before proceeding.
Step 2: Electrophile Addition
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Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the formation of bis-tosylated side products.
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Dissolve 11 mmol of p-Toluenesulfonyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes.
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Validation Check 2: A slight exotherm should be observed upon addition. The appearance of a white precipitate (TEA·HCl salt) confirms the nucleophilic attack and elimination of the chloride ion are occurring.
Step 3: Reaction Monitoring
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Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Validation Check 3 (TLC): Spot the reaction mixture on a silica TLC plate alongside pure hexadecylamine. Elute with Hexane:Ethyl Acetate (4:1). Stain with Ninhydrin. The complete disappearance of the primary amine spot (which turns purple under Ninhydrin) and the appearance of a new UV-active spot (the product) confirms total conversion.
Step 4: Workup & Purification
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Quench the reaction by adding 20 mL of distilled water.
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Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL). Causality: The acidic wash protonates and removes any unreacted TEA and trace hexadecylamine into the aqueous phase.
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Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Recrystallize the crude solid from hot ethanol to yield pure N-Hexadecyl-para-toluenesulfonamide.
Applications in Nanotechnology and Drug Delivery
The unique molecular weight (395.65 g/mol ) and amphiphilic geometry of N-Hexadecyl-para-toluenesulfonamide make it a highly valuable precursor in the [1].
In pharmaceutical drug development, particularly in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, the sulfonamide nitrogen can be further alkylated (e.g., using 1-bromohexadecane or similar alkyl halides) to create tertiary or quaternary ammonium lipids[1]. The resulting compounds utilize the C16 chain to anchor deeply into the lipophilic core of the nanoparticle, while the polar sulfonamide head interacts with the aqueous interface, stabilizing the emulsion and protecting the encapsulated active pharmaceutical ingredient (API).
Fig 2. Amphiphilic structural dynamics and phase integration of the synthesized sulfonamide.
Analytical Characterization Standards
To definitively confirm the structure of the synthesized compound, researchers should cross-reference their analytical data against the following expected parameters:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.75 (d, 2H, ortho to sulfonyl on aromatic ring)
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δ 7.30 (d, 2H, meta to sulfonyl on aromatic ring)
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δ 4.50 (br s, 1H, N-H proton, exchangeable with D₂O)
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δ 2.95 (t, 2H, -CH₂-N adjacent to sulfonamide)
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δ 2.43 (s, 3H, Ar-CH₃)
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δ 1.45 - 1.20 (m, 28H, aliphatic chain CH₂ protons)
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δ 0.88 (t, 3H, terminal -CH₃ of the hexadecyl chain)
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Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 396.2.
